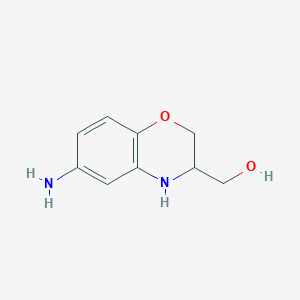

![molecular formula C52H98O16S B1263029 3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)

3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

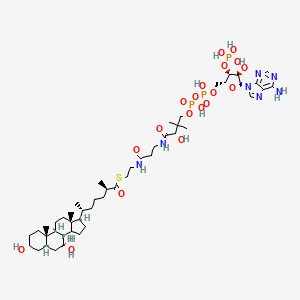

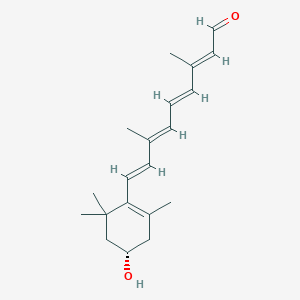

3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S)-2,4-dimethyldocosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Aplicaciones Científicas De Investigación

Exercise Performance Enhancement

Trehalose, a disaccharide component of the compound in focus, has been investigated for its potential to enhance exercise performance. A study involving a double-blind crossover trial revealed that pre-exercise ingestion of trehalose could significantly increase mean power output in both peak power and endurance tests. It was hypothesized that this improvement was related to trehalose's activation of specific taste receptors in the oral cavity, which could be contributing to enhanced performance. This finding indicates the potential application of trehalose in the formulation of sports nutrition products aimed at enhancing athletic performance (Suzuki et al., 2020).

Cryopreservation of Biological Materials

The cryoprotective properties of trehalose have been explored in various studies. For example, research has shown that microinjected trehalose significantly protects human oocytes against freeze-associated stresses during cryopreservation, suggesting its potential utility in fertility treatments and oocyte preservation (Eroğlu et al., 2002). In another study, trehalose was found to be beneficial as an adjuvant treatment in improving tear quality post-laser-assisted in situ keratomileusis (LASIK), indicating its potential therapeutic application in ocular surface treatment post-surgery (Orobia et al., 2017).

Medical and Pharmaceutical Applications

The diverse functionalities of trehalose and related compounds have been explored in various medical and pharmaceutical contexts. One study highlighted its efficacy in reducing ocular surface inflammation after cataract surgery, demonstrating the potential of trehalose-based formulations in post-operative care (Cagini et al., 2021). Another study elucidated the role of trehalose in dry eye treatment, showing its effectiveness in reducing dry eye symptoms and improving patient satisfaction compared to standard treatments (Chiambaretta et al., 2017).

Propiedades

Nombre del producto |

3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose |

|---|---|

Fórmula molecular |

C52H98O16S |

Peso molecular |

1011.4 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S)-2,4-dimethyldocosanoate |

InChI |

InChI=1S/C52H98O16S/c1-5-7-9-11-13-15-17-19-20-21-23-24-26-28-30-32-34-39(3)36-40(4)50(59)66-47-45(57)42(38-54)64-52(67-51-48(68-69(60,61)62)46(58)44(56)41(37-53)63-51)49(47)65-43(55)35-33-31-29-27-25-22-18-16-14-12-10-8-6-2/h39-42,44-49,51-54,56-58H,5-38H2,1-4H3,(H,60,61,62)/t39-,40-,41+,42+,44+,45+,46-,47-,48+,49+,51+,52+/m0/s1 |

Clave InChI |

YNPYFRSVOSNSOA-KVIUZPNGSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)

![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)

![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)